5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied using techniques like NMR spectroscopy and X-ray crystallography . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The reaction pathways depend on the nucleophilicity of the amines used .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structures. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis of Triazolo[4,5-e][1,4]diazepines : A study by Kemskiy et al. (2018) describes the synthesis of 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines from 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides, indicating its role in the formation of complex heterocyclic structures (Kemskiy et al., 2018).

Formation of 8-azapurin-6-ones : Albert and Trotter (1979) investigated the condensation of 4-amino-1,2,3-triazole-5-carboxamides with various acetates, highlighting its utility in creating diverse molecular structures (Albert & Trotter, 1979).

Chemical Reactions and Properties

Dimroth Rearrangement Studies : Research by Ferrini et al. (2015) focuses on the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics and biologically active compounds, addressing challenges related to the Dimroth rearrangement (Ferrini et al., 2015).

Heterocyclic Compounds Chemistry : Sutherland and Tennant (1971) explored the heating of 5-amino-1-phenyl-1,2,3-triazoles, leading to various acetyl derivatives and discussing the rearrangement processes (Sutherland & Tennant, 1971).

Antimicrobial Applications

- Antimicrobial Activity : Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, highlighting the potential of these compounds in treating infections (Pokhodylo et al., 2021).

Antiviral and Anticancer Research

Purine Nucleoside Phosphorylase Inhibitors : Sanghvi et al. (1988) studied derivatives of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, assessing their activity as inhibitors of purine nucleoside phosphorylase, an enzyme relevant in viral infections (Sanghvi et al., 1988).

Antiproliferative Agents Synthesis : Huo et al. (2021) reported the synthesis of novel 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives, showing potential as antiproliferative agents against cancer cells (Huo et al., 2021).

Safety And Hazards

Eigenschaften

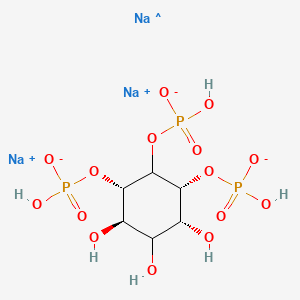

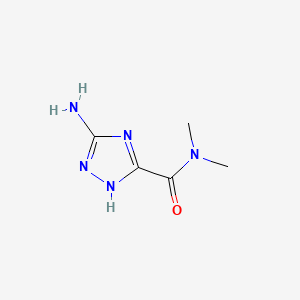

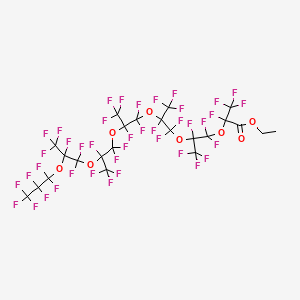

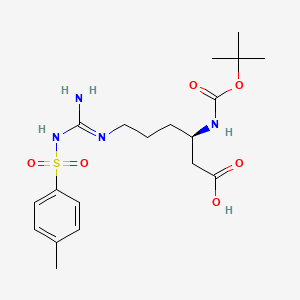

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFZPOUFUWQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)